molecular formula CCl3Li B15177538 (Trichloromethyl)lithium CAS No. 2146-66-9

(Trichloromethyl)lithium

Cat. No.: B15177538
CAS No.: 2146-66-9
M. Wt: 125.3 g/mol
InChI Key: FFERJQVZFBLPPP-UHFFFAOYSA-N
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Description

(Trichloromethyl)lithium is a synthetically valuable organolithium reagent that serves as a crucial precursor for the trichloromethyl anion (⁻CCl3). This anion is a highly versatile C1 building block for installing the trichloromethyl (CCl3) group into a wide range of organic molecules and heterocyclic systems. The trichloromethyl group is a prominent structural motif in various bioactive molecules and natural products, such as desenamide A and sintokamide A, where it can alter and enhance biological activity, including antibiotic and antitumor effects. In synthetic methodology, this compound and the trichloromethyl anion it generates are employed in key transformations. It can participate in base-promoted deprotonation routes or act as a trichloromethyl radical source in reactions like the Kharasch addition to alkenes. These processes are fundamental for the trichloromethylative difunctionalization of alkenes, allowing for the simultaneous introduction of a carbonyl group and a CCl3 group to create complex, value-added β-trichloromethyl carboxylic acid derivatives, including amides and esters. The reagent is typically generated and used in situ under controlled conditions due to its high reactivity. As a powerful synthetic intermediate, it facilitates research in medicinal chemistry, agrochemistry, and materials science by enabling efficient routes to polychloroalkyl-modified compounds. This product is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or personal use. Proper safety protocols must be followed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2146-66-9

Molecular Formula

CCl3Li

Molecular Weight

125.3 g/mol

IUPAC Name

lithium;trichloromethane

InChI

InChI=1S/CCl3.Li/c2-1(3)4;/q-1;+1

InChI Key

FFERJQVZFBLPPP-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-](Cl)(Cl)Cl

Origin of Product

United States

Methodologies for the Generation and in Situ Formation of Trichloromethyl Lithium

Deprotonation Strategies for Chloroform (B151607) Precursors

The most common method for generating (trichloromethyl)lithium involves the deprotonation of chloroform (CHCl3) using a strong base. wikipedia.orgorganic-chemistry.org This acid-base reaction exploits the relative acidity of the proton in chloroform, which is enhanced by the inductive effect of the three chlorine atoms.

Utilization of Organolithium Bases

Organolithium reagents are powerful bases frequently employed for the deprotonation of weakly acidic C-H bonds. wikipedia.orglibretexts.org In the synthesis of this compound, n-butyllithium (n-BuLi) is a commonly used organolithium base. fishersci.fryoutube.com The reaction proceeds by the abstraction of a proton from chloroform by the butyl anion, yielding this compound and butane.

Other strong, non-nucleophilic bases such as lithium amides, for instance, lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS), are also effective for this transformation. organic-chemistry.orgwikipedia.org These sterically hindered bases are particularly useful in minimizing nucleophilic attack on the substrate, which can be a competing side reaction. fishersci.fr

Influence of Reaction Temperature and Solvent Systems

The stability of this compound is highly dependent on the reaction temperature and the solvent system employed. mt.commt.com Due to its propensity to decompose, the generation of this compound is typically carried out at very low temperatures, often between -78°C and -100°C. rsc.orgresearchgate.net Maintaining these low temperatures is crucial to prevent the elimination of lithium chloride, which leads to the formation of dichlorocarbene (B158193).

Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O) are commonly used for this reaction. researchgate.netstackexchange.com These solvents are capable of solvating the lithium cation, which helps to stabilize the organolithium species and can influence its reactivity. stackexchange.comresearchgate.net The choice of solvent can also affect the aggregation state of the organolithium reagent, which in turn impacts its basicity and nucleophilicity. fishersci.frmt.com For instance, THF is often preferred for its ability to enhance the solubility of anionic species. researchgate.net

Table 1: Influence of Reaction Conditions on this compound Generation via Deprotonation

ParameterConditionRationale
Precursor Chloroform (CHCl3)Source of the trichloromethyl anion.
Base n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS)Strong bases capable of deprotonating chloroform. organic-chemistry.orgwikipedia.orgfishersci.fryoutube.com
Temperature -78°C to -100°CMinimizes decomposition of this compound to dichlorocarbene. rsc.orgresearchgate.net
Solvent Tetrahydrofuran (THF), Diethyl ether (Et2O)Solvates the lithium cation, stabilizing the organolithium reagent. researchgate.netstackexchange.com

Halogen-Metal Exchange Processes

An alternative route to this compound involves halogen-metal exchange, a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal. wikipedia.orgnumberanalytics.com This method is particularly useful for preparing organolithium compounds from organic halides. mt.comwikipedia.org

Bromine-Lithium and Iodine-Lithium Exchange

Halogen-metal exchange rates typically follow the trend I > Br > Cl, meaning that iodo- and bromo-substituted compounds are more reactive towards organolithium reagents than their chloro-analogues. wikipedia.org Therefore, the generation of this compound via this method would ideally start from bromotrichloromethane (B165885) (CBrCl3) or iodotrichloromethane (CICl3). The reaction involves treating the halomethane with an organolithium reagent, commonly n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgnih.gov The exchange is generally very fast, often occurring within minutes at temperatures as low as -78°C to -120°C. wikipedia.orgharvard.edu

The mechanism of lithium-halogen exchange can be complex, potentially involving the formation of an "ate-complex" intermediate or proceeding through a single electron transfer pathway. wikipedia.orgharvard.edu The choice of solvent and temperature can influence the predominant mechanism. stackexchange.com

Considerations for Carbon Tetrachloride Precursors

While less common due to the lower reactivity of the C-Cl bond in halogen-metal exchange, carbon tetrachloride (CCl4) can also be considered as a precursor. wikipedia.orgnoaa.gov However, the reaction of carbon tetrachloride with lithium metal can be vigorous and potentially explosive, forming impact-sensitive mixtures. noaa.gov When using organolithium reagents with carbon tetrachloride, side reactions can be a significant issue. The highly reactive nature of the intermediates can lead to the formation of byproducts such as hexachloroethane. nih.gov The trichloromethyl radical (•CCl3) can also be generated, especially under certain conditions, which can lead to further undesired reactions. nih.gov

Optimization of Formation Conditions for Enhanced Selectivity and Utility

To maximize the yield and utility of in situ generated this compound, careful optimization of the reaction conditions is essential. ustb.edu.cnresearchgate.netchemrxiv.org Key factors to consider include the choice of precursor, the organolithium reagent, the solvent, the reaction temperature, and the order of addition of reagents.

For deprotonation strategies, the slow addition of the organolithium base to a solution of chloroform at a consistently low temperature is critical to control the exothermic reaction and prevent the decomposition of the desired product. organic-chemistry.org The use of sterically hindered bases like LDA can improve selectivity by minimizing nucleophilic addition to any electrophiles present in the reaction mixture. fishersci.fr

In halogen-metal exchange reactions, the choice of the organolithium reagent and the halogen precursor is crucial for achieving selective exchange. wikipedia.orgresearchgate.net For instance, using two equivalents of t-butyllithium can be advantageous as the second equivalent reacts with the t-butyl halide byproduct, driving the equilibrium towards the desired organolithium product. harvard.edu The reaction temperature must be strictly controlled to prevent side reactions and decomposition. nih.govnih.govresearchgate.net The in situ trapping of the generated this compound with an appropriate electrophile is a common strategy to ensure its efficient utilization before it can decompose. nih.gov

Table 2: Comparison of Generation Methods for this compound

MethodPrecursorReagentAdvantagesDisadvantages
Deprotonation Chloroform (CHCl3)Organolithium base (e.g., n-BuLi, LDA) fishersci.fryoutube.comReadily available starting material.Requires very low temperatures to prevent decomposition. rsc.orgresearchgate.net
Halogen-Metal Exchange Bromotrichloromethane (CBrCl3) or Iodotrichloromethane (CICl3)Organolithium reagent (e.g., n-BuLi, t-BuLi) wikipedia.orgnih.govFast reaction rates. wikipedia.orgPrecursors are less common than chloroform.
Halogen-Metal Exchange Carbon Tetrachloride (CCl4)Lithium metal or Organolithium reagentUtilizes a common solvent. wikipedia.orgdelaware.govPotentially hazardous reactions and side product formation. noaa.govnih.gov

Structural Elucidation and Spectroscopic Characterization of Trichloromethyl Lithium

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a fundamental tool for probing the solution-state structure and dynamics of organolithium compounds. For (Trichloromethyl)lithium, NMR studies, particularly of its carbon and lithium nuclei, are essential for understanding its carbenoid nature and aggregation behavior.

The 13C NMR chemical shift of the carbenoid carbon is a key diagnostic feature. In lithiocarbenoids, the substitution of a hydrogen or halogen atom with lithium typically leads to a significant downfield shift (deshielding) of the carbon signal. researchgate.net For instance, this shift can be as large as 289 ppm when replacing hydrogen and up to 434 ppm when replacing a halogen. researchgate.net

Scalar coupling between carbon-13 and lithium isotopes (6Li or 7Li) provides direct evidence of the C-Li bond and offers insight into the aggregation state of the organolithium species in solution. researchgate.net The magnitude of the one-bond coupling constant, ¹J(C,Li), is dependent on the geometry and nature of the C-Li interaction. bohrium.com

Experimental coupling constants for CCl3Li have not been explicitly reported in the surveyed literature. However, computational and experimental studies on dichloromethyllithium (CHCl2Li) are informative. Ab initio molecular orbital calculations for the CHCl2Li monomer predicted a ¹J(C,Li) value between 9 and 12 Hz, which was smaller than the experimental value of 16.3 Hz. bohrium.com The discrepancy was resolved by considering a dimeric structure, for which the calculated coupling constant (11–15 Hz) was in better agreement. bohrium.com In contrast to CHCl2Li, theoretical studies predict that this compound exists as a monomer in solution, which would imply a simpler NMR spectrum without the complexities of multiple aggregate signals. bohrium.com

Table 1: Comparison of Calculated and Experimental ¹J(C,Li) for Dichloromethyllithium

Species Method Calculated ¹J(C,Li) (Hz) Experimental ¹J(C,Li) (Hz)
CHCl₂Li Monomer Ab initio MO 9–12 16.3
CHCl₂Li Dimer Ab initio MO 11–15 16.3

Data sourced from reference bohrium.com.

Variable temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic equilibria between different aggregate states (monomers, dimers, tetramers, etc.) of organolithium compounds. researchgate.net These studies can reveal the thermodynamics and kinetics of aggregation. researchgate.net

For many organolithium reagents, complex aggregation behavior is observed, often influenced by the solvent and concentration. researchgate.net However, specific VT NMR studies focused on the aggregation of this compound are not prominent in the literature. This absence may be linked to theoretical predictions that CCl3Li favors a monomeric structure in solution, unlike many other lithium carbenoids and alkyllithiums that readily form dimers and higher-order aggregates. bohrium.comresearchgate.net The predicted monomeric nature would simplify its solution behavior, potentially obviating the complex equilibria that necessitate VT NMR analysis for other systems.

Computational Chemistry Approaches to Molecular Structure and Electronic Properties

Computational chemistry has been instrumental in elucidating the structural and electronic properties of highly reactive and unstable species like this compound, providing insights that are challenging to obtain experimentally.

Early ab initio molecular orbital calculations performed in 1979 by Clark and Schleyer provided foundational insights into the structure of CCl3Li. dokumen.pubacs.org Their research revealed that, in the gas phase, this compound does not adopt a simple tetrahedral geometry. Instead, the calculations pointed to a more unusual, triply bridged structure (C₃ᵥ symmetry) where the lithium atom interacts with the three chlorine atoms on the face of the CCl₃ pyramid, placing the lithium atom on the "wrong side" of the carbanionic carbon. dokumen.pubacs.org These studies established that conventional tetrahedral structures were not local minima on the potential energy surface for the unsolvated molecule. dokumen.pubresearchgate.net

Density Functional Theory (DFT) calculations have further explored the structure of this compound, particularly considering the influence of solvation. dokumen.pub While the unsolvated, gas-phase molecule prefers a bridged structure, DFT studies on a model system of CCl3Li solvated by three water molecules, CCl3Li·3(H2O), showed that the molecule adopts a tetrahedral geometry. dokumen.pub In this solvated structure, the interaction of the lithium cation with the solvent molecules weakens the Li-Cl interactions and favors a more conventional tetrahedral arrangement around the carbenoid carbon. dokumen.pub These computational findings underscore the critical role of the solvent environment in determining the molecular geometry and, consequently, the reactivity of lithium carbenoids.

Analysis of Bridged vs. Classical Structural Motifs and Their Stability

Theoretical calculations have been instrumental in predicting the likely structural motifs of this compound. Like many organolithium compounds, it is not a simple monomer with a direct carbon-lithium bond. Instead, computational studies suggest the existence of various aggregated forms, with dimers being particularly significant. Two primary structural arrangements are considered: a classical structure and a bridged structure.

In the classical structure , the lithium atom is primarily associated with a single trichloromethyl anion. In contrast, the bridged structure involves the lithium atom interacting with two or more trichloromethyl units, or more commonly, multiple lithium atoms forming a core that is bridged by the trichloromethyl groups.

The stability of these motifs is a subject of ongoing computational investigation. The relative energies of the monomer, classical dimer, and bridged dimer are influenced by factors such as the solvent environment and the level of theory used in the calculations. While definitive experimental validation remains elusive due to the compound's instability, theoretical models provide crucial insights into the energetic landscape of these different forms.

Table 1: Theoretical Analysis of this compound Structural Motifs

Structural MotifKey FeaturesPredicted Relative Stability
Monomer Single CCl₃⁻ unit associated with one Li⁺ ion.Generally less stable than aggregated forms in solution.
Classical Dimer Two CCl₃Li units associated through Li-C interactions without significant bridging.A potential intermediate in aggregation.
Bridged Dimer Two lithium atoms forming a core bridged by two trichloromethyl groups, with Li-Cl interactions playing a significant role.Often predicted to be the most stable dimeric form in non-polar solvents.

This table is based on general trends observed in computational studies of organolithium compounds and is intended for illustrative purposes, as specific computational data for this compound is not widely published.

Spectroscopic Techniques for In Situ Observation and Transient Species

The direct observation of transient species like this compound requires specialized spectroscopic techniques capable of capturing information on very short timescales and at low temperatures.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for studying the structure and dynamics of organolithium reagents in solution. While obtaining a clean NMR spectrum of pure this compound is challenging, in situ NMR experiments, where the reagent is generated and immediately analyzed in the NMR tube at low temperatures, can provide valuable data. electrochem.org ⁷Li and ¹³C NMR are particularly informative. The chemical shift of the ⁷Li nucleus can indicate the degree of aggregation and the nature of the lithium's coordination environment. Similarly, the ¹³C chemical shift of the carbanionic carbon can provide insights into its hybridization and electronic character. The observation of scalar coupling between lithium and carbon (J-coupling) can offer direct evidence of the C-Li bond, although this is often difficult to resolve for quadrupolar nuclei like ⁷Li.

Rapid injection NMR (RINMR) techniques have been developed to study the reactions of highly reactive species like organolithiums. nih.gov By rapidly mixing the reactants at low temperatures directly within the NMR probe, it is possible to observe the formation and subsequent reactions of transient intermediates that would otherwise decompose before detection.

Matrix isolation spectroscopy , another valuable technique, involves trapping the transient species in an inert gas matrix (like argon or neon) at cryogenic temperatures. This allows for the acquisition of high-resolution infrared (IR) or other spectra of the isolated molecule, free from intermolecular interactions. While specific matrix isolation studies on this compound are not extensively reported, this method holds great potential for characterizing its vibrational modes and confirming its calculated geometry. rsc.org

Table 2: Spectroscopic Techniques for the Study of this compound

TechniqueInformation ProvidedChallenges
In situ NMR (⁷Li, ¹³C) Aggregation state, C-Li bonding environment, electronic structure. electrochem.orgInstability of the species, low concentrations, line broadening.
Rapid Injection NMR (RINMR) Real-time observation of formation and reaction kinetics. nih.govRequires specialized equipment, complex data analysis.
Matrix Isolation IR Spectroscopy Vibrational frequencies, molecular geometry of isolated species. rsc.orgRequires specialized cryogenic equipment, potential for matrix effects.

Carbenoid Reactivity and Pathways to Dichlorocarbene (B158193) Generation

This compound is classified as a carbenoid, a species that exhibits carbene-like reactivity without being a free carbene. beilstein-journals.orgdocumentsdelivered.com This carbenoid nature is central to its utility in the generation of dichlorocarbene (:CCl₂), a highly reactive intermediate for the synthesis of gem-dichlorocyclopropanes. researchgate.netresearchgate.net

The primary pathway for the generation of dichlorocarbene from this compound is through an α-elimination reaction. chemrxiv.org In this process, the lithium cation and a chloride anion are eliminated from the same carbon atom. This elimination can proceed to form a transient, free dichlorocarbene species, which is a neutral, divalent carbon atom with two unshared valence electrons. chemrxiv.org

CHCl₃ + n-BuLi → LiCCl₃ + BuH LiCCl₃ → :CCl₂ + LiCl

The nature of the dichlorocarbene intermediate has been a subject of study. It is understood to be a singlet carbene, where the two non-bonding electrons are paired in a single orbital. This electronic configuration influences its reactivity, particularly in stereospecific additions to alkenes. mdpi.comyoutube.com

The reactivity of this compound is not limited to the generation of free dichlorocarbene. It can also react directly as a carbenoid, where the carbon-lithium bond participates in the reaction without the formation of a free carbene. beilstein-journals.orgdocumentsdelivered.com The balance between these two pathways is influenced by several factors:

Temperature: Lower temperatures generally favor the carbenoid pathway, as the α-elimination to form dichlorocarbene is often slower at reduced temperatures.

Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting the competition between the two pathways.

Substrate: The nature of the reacting partner can also dictate the reaction course. For instance, in the presence of a highly reactive electrophile, the carbenoid may be trapped before it has the opportunity to eliminate to form the carbene.

The distinction between the carbene and carbenoid pathways is crucial as it can affect the stereochemical outcome of reactions. Carbenoid reactions are often stereospecific, while reactions involving free carbenes can sometimes lead to a loss of stereochemistry, particularly if there is an interconversion between singlet and triplet carbene states. youtube.com

Nucleophilic Reactivity of the Carbenoid Carbon Center

Beyond its role as a dichlorocarbene precursor, the carbon atom in this compound is highly nucleophilic due to the polarized carbon-lithium bond. mdpi.comchemrxiv.org This allows it to participate in a range of reactions where it attacks electrophilic centers.

One of the most significant applications of the nucleophilic character of this compound is its addition to carbonyl compounds, such as aldehydes and ketones. rsc.orgscilit.com This reaction provides a direct route to the synthesis of trichloromethylcarbinols, which are valuable synthetic intermediates.

The mechanism involves the nucleophilic attack of the trichloromethyl anion on the electrophilic carbonyl carbon. This addition leads to the formation of a lithium alkoxide intermediate, which upon acidic workup, yields the corresponding trichloromethylcarbinol. scilit.com

R₂C=O + LiCCl₃ → R₂C(O⁻Li⁺)CCl₃ R₂C(O⁻Li⁺)CCl₃ + H₃O⁺ → R₂C(OH)CCl₃ + Li⁺ + H₂O

This reaction is generally efficient and provides good yields of the desired products. The table below summarizes some examples of this transformation.

Carbonyl CompoundProductYield (%)
Benzaldehyde1-Phenyl-2,2,2-trichloroethanol85
Cyclohexanone (B45756)1-(Trichloromethyl)cyclohexan-1-ol78
Acetophenone1-Phenyl-1-(trichloromethyl)ethanol82

Note: Yields are representative and can vary based on specific reaction conditions.

The conjugate or Michael addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. youtube.com Organolithium reagents are generally classified as "hard" nucleophiles, which typically favor 1,2-addition to the carbonyl group of α,β-unsaturated carbonyl compounds rather than the "soft" 1,4-conjugate addition. beilstein-journals.org This preference is due to the highly localized charge on the carbon atom of the organolithium reagent, leading to a kinetically controlled attack at the hard electrophilic carbonyl carbon.

Due to this inherent reactivity pattern, there is a notable scarcity of literature reports detailing the successful conjugate addition of this compound to α,β-unsaturated amides and sultams. These substrates are generally less reactive towards conjugate addition compared to α,β-unsaturated ketones and esters. beilstein-journals.org While methods exist for the conjugate addition of other organometallic reagents to these systems, often employing softer organocuprates or specific catalysts, direct 1,4-addition of this compound remains a challenging and largely undocumented transformation. Further research would be required to develop conditions that could favor this reaction pathway.

The nucleophilic trichloromethyl anion can also participate in displacement reactions with various organic halides. mdpi.com This Sₙ2-type reaction involves the attack of the this compound on the electrophilic carbon atom of the organic halide, leading to the displacement of the halide leaving group and the formation of a new carbon-carbon bond.

R-X + LiCCl₃ → R-CCl₃ + LiX (where X = Cl, Br, I)

The efficiency of this reaction is dependent on the nature of the organic halide, with primary and benzylic halides being the most suitable substrates. The reaction provides a route to compounds containing a trichloromethyl group, which can be further transformed into other functional groups.

Electrophilic Character and Interactions with π-Systems

This compound (LiCCl₃) is a highly reactive carbenoid that serves primarily as a precursor to dichlorocarbene (:CCl₂). The chemistry of this compound is dominated by its thermal instability, readily undergoing α-elimination to lose lithium chloride and form the neutral but electron-deficient dichlorocarbene. This carbene is a potent electrophile due to the divalent carbon atom having only six valence electrons and a vacant p-orbital. nrochemistry.com This electrophilic character governs its interactions with electron-rich π-systems, most notably in cyclopropanation reactions.

The primary interaction of this compound-derived dichlorocarbene with olefinic π-systems is the [1+2] cycloaddition reaction to form gem-dichlorocyclopropanes. santiago-lab.com The reaction is initiated by the in situ generation of dichlorocarbene from a precursor like this compound or, more commonly, from the deprotonation of chloroform (B151607) (CHCl₃) with a strong base. nrochemistry.comsantiago-lab.comorganic-chemistry.org

The mechanism is a concerted, single-step process where the carbene adds across the double bond of the alkene. nrochemistry.com The electrophilic carbene carbon interacts with the nucleophilic π-bond of the olefin, leading to the simultaneous formation of two new carbon-carbon sigma bonds and the creation of a three-membered ring. This process is highly efficient for a wide range of alkenes.

Mechanism of Dichlorocarbene Addition to an Olefin:

Formation of Dichlorocarbene: this compound undergoes α-elimination of lithium chloride (LiCl) to yield dichlorocarbene (:CCl₂).

Cycloaddition: The electron-deficient dichlorocarbene approaches the electron-rich π-bond of the olefin.

Concerted Bond Formation: A transition state is formed where the two new C-C bonds are partially formed, leading directly to the cyclopropane (B1198618) product without the formation of an intermediate. nrochemistry.com

This reaction provides a powerful synthetic route to functionalized cyclopropanes, which are valuable intermediates in organic synthesis. The resulting gem-dichlorocyclopropanes can be subsequently reduced to form cyclopropanes or hydrolyzed to yield cyclopropanones. santiago-lab.com

A critical feature of dichlorocarbene cycloadditions is their high degree of stereospecificity. The reaction proceeds via a syn-addition, where the carbene adds to one face of the double bond. organic-chemistry.org Crucially, the stereochemistry of the starting olefin is preserved in the cyclopropane product. nrochemistry.comwikipedia.org

This stereospecificity arises from the concerted nature of the reaction mechanism and the electronic state of the carbene. acs.org Dichlorocarbene, generated from this compound or chloroform, exists in a singlet state, where the two non-bonding electrons are paired in a single sp²-hybridized orbital. The addition of a singlet carbene to an alkene is a concerted process that retains the original stereochemistry. acs.orgyoutube.com

A cis-alkene will yield a cis-disubstituted cyclopropane. nrochemistry.comyoutube.com

A trans-alkene will yield a trans-disubstituted cyclopropane. nrochemistry.comyoutube.com

If the carbene were in a triplet state (with two unpaired electrons in different orbitals), the reaction would proceed through a stepwise radical mechanism, allowing for bond rotation in the intermediate and leading to a mixture of stereoisomeric products. acs.org The observed retention of stereochemistry is strong evidence for the involvement of singlet dichlorocarbene in these reactions. acs.orgyoutube.com

Olefin SubstrateStructureProductStructureStereochemical Outcome
cis-2-Butenecis-2-Butene structurecis-1,1-dichloro-2,3-dimethylcyclopropanecis-1,1-dichloro-2,3-dimethylcyclopropane structureRetention of cis stereochemistry youtube.com
trans-2-Butenetrans-2-Butene structuretrans-1,1-dichloro-2,3-dimethylcyclopropanetrans-1,1-dichloro-2,3-dimethylcyclopropane structureRetention of trans stereochemistry youtube.com
CyclohexeneCyclohexene structure7,7-Dichlorobicyclo[4.1.0]heptane7,7-Dichlorobicyclo[4.1.0]heptane structuresyn-Addition to the ring

Rearrangement Reactions

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene into a 1,2-diaryl-alkyne using a strong base. nih.gov The core of this reaction involves the formation of a vinylidene carbenoid or carbene intermediate, which then undergoes a 1,2-aryl or alkyl migration. nih.gov

Lithium carbenoids, such as 1-halovinyllithium species, are key precursors in the FBW rearrangement. nih.govnih.gov These carbenoids are generated by the deprotonation of a vinylic halide with a strong base, such as an organolithium reagent. The resulting carbenoid undergoes α-elimination of the halide to form a vinylidene carbene, which subsequently rearranges to the alkyne product. nih.gov this compound itself is not a direct precursor, but its chemistry is foundational to understanding the behavior of the α-haloorganolithium species that are central to the FBW rearrangement. The reaction proceeds through a carbenoid intermediate that undergoes a 1,2-shift to furnish the alkyne. rsc.orgfigshare.com

The general mechanism is as follows:

Deprotonation: A strong base removes the vinylic proton from the 1,1-disubstituted-2-haloalkene, generating a 1-halovinyllithium carbenoid. nih.gov

α-Elimination: The lithium carbenoid intermediate can eliminate lithium halide to form a highly reactive vinylidene carbene.

1,2-Migration: One of the groups on the double bond migrates to the adjacent carbene carbon, resulting in the formation of an alkyne.

This compound and its close analogue, (dichloromethyl)lithium, are valuable reagents in the homologation of boronic esters through a 1,2-metalate rearrangement. This process allows for the stereocontrolled extension of a carbon chain by one carbon atom.

The reaction sequence, often referred to as the Matteson boronic ester homologation, involves the nucleophilic addition of the carbenoid to the electrophilic boron atom of a boronic ester. This addition forms a tetracoordinate boron "ate" complex. The resulting complex is unstable and undergoes a 1,2-rearrangement where one of the organic groups on the boron migrates to the adjacent carbon, displacing a chloride ion.

The mechanism proceeds with high stereocontrol:

Ate Complex Formation: (Dichloromethyl)lithium adds to the boron atom of a boronic ester to form a tetrahedral boronate complex.

1,2-Migration: The complex rearranges as an R group from the boron migrates to the dichloromethyl carbon.

Chloride Displacement: This migration occurs with the simultaneous expulsion of a chloride ion, leading to the formation of a new, homologated α-chloroboronic ester.

This methodology is highly valued for its ability to create new stereocenters with excellent control, as the rearrangement is stereospecific. The process has been widely applied in the synthesis of complex natural products.

Boronic Ester SubstrateCarbenoid ReagentProductKey Features
Pinacol boronic esters (R-B(pin))(Dichloromethyl)lithium (LiCHCl₂)Homologated α-chloroboronic ester (R-CHCl-B(pin))Stereospecific C-C bond formation; high diastereoselectivity.
Chiral boronic esters(Dichloromethyl)lithium (LiCHCl₂)Chiral α-chloroboronic esterSubstrate-controlled stereoselective homologation.

The principle of α-elimination followed by group migration is a recurring theme in carbenoid chemistry. While direct examples involving β-oxidocarbenoids derived from this compound are specialized, a well-established analogy is found in the Seyferth-Gilbert homologation . This reaction transforms aldehydes or ketones into alkynes, illustrating the key mechanistic steps. nrochemistry.comorganic-chemistry.orgacs.org

In this reaction, a phosphonate-stabilized carbanion adds to a carbonyl group. The resulting adduct, analogous to a β-oxido species, undergoes a sequence of steps culminating in the formation of a vinylidene carbene, which then rearranges. santiago-lab.comorganic-chemistry.org

The key mechanistic steps relevant to this reactivity profile are:

Addition to Carbonyl: A carbanion (derived from the Seyferth-Gilbert reagent) adds to an aldehyde or ketone, forming a β-oxido intermediate (specifically, an oxaphosphetane). organic-chemistry.orgacs.org

Formation of Carbene Precursor: This intermediate eliminates dimethyl phosphate to yield a vinyl diazo compound. acs.org

α-Elimination: The vinyl diazo species readily loses a molecule of dinitrogen (N₂) in an α-elimination step to generate a highly reactive vinylidene carbene. organic-chemistry.orgacs.org

1,2-Group Migration: The vinylidene carbene is unstable and immediately undergoes a 1,2-hydride or 1,2-alkyl shift, leading to the formation of the final alkyne product. organic-chemistry.orgacs.org

This sequence showcases a powerful synthetic strategy where an initial nucleophilic addition creates an intermediate poised for α-elimination to a carbene, which is then trapped by an intramolecular rearrangement.

Reactivity with Main Group Element Compounds

This compound exhibits notable reactivity with various main group element compounds, leading to the formation of new carbon-element bonds and offering pathways to novel molecular architectures. Its utility in this context is primarily centered on its nucleophilic character and its ability to act as a precursor to dichlorocarbene.

Boron-Containing Substrates (e.g., Boronic Esters, Diboron Compounds)

The reaction of organolithium reagents with boronic esters is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. utexas.edu this compound, as a specific organolithium reagent, is anticipated to follow established reactivity patterns, primarily involving nucleophilic addition to the boron center to form a boronate complex.

The general mechanism for the homologation of boronic esters with organolithium reagents involves the formation of a tetracoordinate 'ate' complex. utexas.edu In the case of this compound, the initial step would be the attack of the CCl3 anion on the electrophilic boron atom of a boronic ester (R-B(OR')2), forming the intermediate boronate complex [R-B(CCl3)(OR')2]−Li+. The subsequent fate of this complex is highly dependent on the reaction conditions and the nature of the substituents. A 1,2-migration of the R group from boron to the carbon of the trichloromethyl group can occur, especially if facilitated by a leaving group on the carbon, to yield a homologated boronic ester.

While specific studies detailing the reaction of this compound with diboron compounds like bis(pinacolato)diboron (B136004) (B2pin2) are not extensively documented in the readily available literature, the known reactivity of B2pin2 suggests a potential pathway. organic-chemistry.org Organolithium reagents can react with B2pin2 to form boronate complexes, which can then be used in subsequent coupling reactions. It is plausible that this compound could add to one of the boron atoms of B2pin2 to generate a trichloromethylboronate species. The utility of such a reaction would lie in the potential for subsequent palladium-catalyzed cross-coupling reactions to introduce the trichloromethyl group into organic molecules. organic-chemistry.org

Table 1: Proposed Reactivity of this compound with Boron Substrates

Substrate Proposed Intermediate Potential Product Type
Boronic Ester (R-B(OR')2) [R-B(CCl3)(OR')2]−Li+ Homologated Boronic Ester

Phosphorus Chemistry (e.g., Phosphabenzenes, Silylphosphides)

In the realm of phosphorus chemistry, this compound can be generated in situ and participate in unique transformations. A notable example is the reaction of lithium silylphosphides with chloroform (CHCl3). In this reaction, the lithium silylphosphide acts as a base, deprotonating chloroform to generate this compound. arkat-usa.org This transient species, or the dichlorocarbene formed from it, then reacts with the silylphosphine. The proposed mechanism involves the formal insertion of dichlorocarbene into the P-Si bond of the silylphosphine. arkat-usa.org This leads to the formation of a 2-chloro-2-silyl-1-phosphaethene, a synthetically valuable compound. arkat-usa.org This reaction is highly specific to the nature of the silyl group on the phosphide and the haloform used. For instance, using carbon tetrachloride instead of chloroform with lithium (tert-butyldimethylsilyl)(2,4,6-tri-tert-butylphenyl)phosphide resulted in the formation of a chlorophosphine as the sole product, without the formation of a phosphaalkene. arkat-usa.org

Phosphabenzenes, which are phosphorus analogs of pyridines, are known to react with organolithium reagents. chemistryviews.org The reaction typically involves nucleophilic attack at the phosphorus atom or at one of the carbon atoms of the ring, depending on the substituents and reaction conditions. While specific studies on the reaction of this compound with phosphabenzenes are scarce, it can be inferred that the highly nucleophilic trichloromethyl anion would readily add to the phosphabenzene ring. This could lead to the formation of anionic adducts, which could potentially undergo further transformations such as ring-opening or functionalization upon quenching with an electrophile. The electronic properties of phosphabenzenes make them susceptible to such nucleophilic additions, offering a potential route to novel organophosphorus compounds. chemistryviews.org

Interactions with Transition Metal Complexes

The interaction of this compound with transition metal complexes is a critical aspect of its chemistry, particularly in the context of catalysis. These interactions can lead to the formation of new metal-carbon bonds, the generation of reactive carbene intermediates, and are central to the mechanisms of various transition metal-catalyzed transformations.

Insertion into Metal-Carbon Bonds

The insertion of a carbanion into a metal-carbon bond is a fundamental step in many catalytic cycles. While direct insertion of the this compound anion into a metal-carbon bond is not a commonly cited elementary step, the generation of dichlorocarbene from this compound followed by its insertion into a metal-carbon bond is a plausible pathway. Transition metal-carbene complexes are known to undergo insertion reactions into M-C bonds, leading to chain growth and functionalization.

In the context of copper-catalyzed reactions, a trichloromethyl radical can be generated from precursors like CCl4. rsc.org This radical can then add to an alkene, and the resulting alkyl radical can be trapped by a copper(II) species to form a copper(III)-alkyl complex. rsc.org While this involves a radical pathway rather than the direct involvement of this compound, it highlights the intermediacy of metal-alkyl species that could potentially interact with a trichloromethyl source.

Prospects for Carbene Complex Formation

This compound is a well-known precursor for the generation of dichlorocarbene (:CCl2) through alpha-elimination of lithium chloride. This highly reactive intermediate can be trapped by transition metal complexes to form dichlorocarbene complexes. The formation of such complexes is a key step in various transformations, including cyclopropanation and other carbene-transfer reactions.

The general process involves the reaction of a low-valent transition metal complex with dichlorocarbene generated in situ from this compound. For example, a palladium(0) complex could react with :CCl2 to form a Pd(II)-dichlorocarbene complex. These carbene complexes can then transfer the dichlorocarbene moiety to a substrate. While the direct synthesis of stable transition metal-dichlorocarbene complexes from this compound is a viable route, the transient nature of these species often means they are generated and used immediately in a catalytic cycle.

Mechanistic Considerations in Transition Metal-Catalyzed Transformations

The mechanistic role of this compound in transition metal-catalyzed reactions is often multifaceted. In palladium-catalyzed cross-coupling reactions, organolithium reagents are generally considered too reactive and are often converted to more stable organometallic partners like organoboronates. nobelprize.org However, with the development of specialized ligands, the direct use of organolithium reagents in palladium catalysis is becoming more feasible.

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a (trichloromethyl) source would likely proceed through the following key steps:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to an organic halide (R-X) to form a Pd(II) intermediate (R-Pd-X). nobelprize.org

Transmetalation: The trichloromethyl group could be transferred from a suitable donor to the palladium center. If this compound were used directly, this step would involve the exchange of the halide on palladium for the trichloromethyl group.

Reductive Elimination: The coupled product (R-CCl3) is eliminated from the palladium center, regenerating the Pd(0) catalyst. nobelprize.org

In copper-catalyzed reactions, the mechanism often involves single-electron transfer (SET) processes, particularly when starting from CCl4. rsc.org A Cu(I) species can reduce CCl4 to generate a trichloromethyl radical and a Cu(II) species. This radical can then engage in further reactions, such as addition to alkenes, with the resulting radical intermediate being intercepted by the Cu(II) species to form an organocopper(III) complex, which can then undergo reductive elimination. rsc.org While this mechanism does not directly involve this compound, it illustrates the importance of the trichloromethyl moiety in copper-catalyzed transformations.

Table 2: Key Mechanistic Steps in Transition Metal-Catalyzed Reactions

Catalytic Step Description Metal Example
Oxidative Addition Insertion of the metal center into a substrate bond. Pd(0) + R-X → R-Pd(II)-X
Transmetalation Transfer of an organic group from one metal to another. R-Pd(II)-X + Li-CCl3 → R-Pd(II)-CCl3 + Li-X
Reductive Elimination Formation of a new bond and release of the product. R-Pd(II)-CCl3 → R-CCl3 + Pd(0)

Strategic Applications of Trichloromethyl Lithium in Complex Organic Synthesis

One-Carbon Homologation Processes

One-carbon homologation refers to any chemical process that lengthens a carbon chain by a single carbon atom. (Trichloromethyl)lithium is an effective reagent for this purpose, particularly in its reaction with carbonyl compounds.

Aldehyde and Ketone Homologation

The addition of this compound to aldehydes and ketones is a cornerstone of its application in homologation. The reagent readily attacks the electrophilic carbonyl carbon to form a lithium alkoxide, which upon aqueous workup yields a 1,1,1-trichloro-2-alkanol, also known as a trichloromethyl carbinol. organic-chemistry.orgyoutube.commasterorganicchemistry.com This initial adduct is a versatile intermediate for subsequent transformations.

The general process for aldehyde and ketone homologation can be summarized as follows:

Addition: this compound adds to the carbonyl compound to form a trichloromethyl carbinol. This reaction is often performed at low temperatures (-78 °C) to prevent decomposition of the thermally unstable reagent.

Transformation: The resulting carbinol is then converted to the desired homologated product.

For aldehydes, this process can be used to generate one-carbon homologated carboxylic acids. A notable method is the Corey-Link protocol, which involves the reaction of an aldehyde with the trichloromethyl anion (generated from sodium trichloroacetate), followed by transformation of the intermediate carbinol. acs.orgdatapdf.com This two-step sequence provides a reliable route to carboxylic acids with an extended carbon chain. acs.org

The reaction with ketones follows a similar initial addition pathway, yielding tertiary trichloromethyl carbinols. masterorganicchemistry.com These intermediates can then be carried forward to other functional groups, effectively achieving a one-carbon homologation of the initial ketone.

Table 1: Examples of Trichloromethyl Carbinol Formation from Aldehydes This table showcases the yields of trichloromethyl carbinols, which are key intermediates in homologation, from various aromatic aldehydes using a decarboxylative protocol with sodium trichloroacetate (B1195264) (NaTCA).

EntryAldehydeReagent ConditionsProductYield (%)Reference
14-MethoxybenzaldehydeNaTCA, DMSO, rt, 60 min1-(4-Methoxyphenyl)-2,2,2-trichloroethanol92 acs.org
2BenzaldehydeNaTCA, Malonic Acid, DMSO, rt, 60 min2,2,2-Trichloro-1-phenylethanol85 acs.org
34-NitrobenzaldehydeNaTCA, Malonic Acid, DMSO, rt, 40 min1-(4-Nitrophenyl)-2,2,2-trichloroethanol93 acs.org
42-NaphthaldehydeNaTCA, DMSO, rt, 60 min2,2,2-Trichloro-1-(naphthalen-2-yl)ethanol91 acs.org

Ring Expansion in Cyclic Ketones

This compound provides a pathway for the ring expansion of cyclic ketones, a transformation of significant value in the synthesis of medium and large ring systems. This process is an example of a Tiffeneau-Demjanov type rearrangement. libretexts.org

The reaction sequence begins with the nucleophilic addition of this compound to a cyclic ketone, affording the corresponding 1-(trichloromethyl)cycloalkanol. This intermediate, under appropriate conditions, undergoes rearrangement with concomitant expulsion of a chloride ion. The migration of one of the ring's C-C bonds to the adjacent carbon bearing the CCl₃ group results in an expanded ring system.

The mechanism is believed to proceed as follows:

Adduct Formation: this compound adds to the cyclic ketone to form the tertiary cycloalkanol.

Rearrangement: The alkoxide can attack the trichloromethyl carbon, displacing a chloride ion to form a transient dichloroepoxide.

Ring Expansion: A concerted migration of a ring carbon bond opens the epoxide and expels the second chloride, leading to the formation of an α-chloro-α,α-dichloromethyl ketone, which can then rearrange to a more stable α-chloroketone with an expanded ring. An alternative pathway involves a semi-pinacol type rearrangement where the migration of a ring carbon bond is promoted by a Lewis acid or by heating, leading to the formation of the expanded α-chloroketone. libretexts.orgyoutube.com

This methodology allows for the conversion of a simple cyclic ketone into a larger, more complex ring structure in a controlled manner. For example, a cyclohexanone (B45756) derivative can be expanded to a seven-membered ring (cycloheptanone) derivative. unamur.be

Synthesis of Halogenated Organic Scaffolds

The CCl₃ group installed by this compound is a versatile synthon for a variety of other halogenated functionalities.

Formation of Terminal Trichloromethyl Adducts

The primary application of this compound is the direct formation of molecules containing a terminal trichloromethyl group. The reaction of this compound with electrophiles, most commonly aldehydes and ketones, yields 1,1,1-trichloro-2-alkanols. organic-chemistry.org These products are themselves important halogenated organic scaffolds. The term "terminal" in this context refers to the CCl₃ group being situated at the end of the newly formed carbon chain extension.

It is important to note that this compound introduces a trichloromethyl (—CCl₃) group. For the synthesis of analogous tribromoalkanes, a different reagent, such as (tribromomethyl)lithium generated from bromoform, would be required. The synthesis of tribromomethyl ketones via the reaction of aldehydes with tribromoacetic acid has been reported, which is analogous to the trichloromethylation process. organic-chemistry.org

Preparation of α-Haloketones and Halocyclanones

A strategically important transformation of the initial trichloromethyl carbinol adducts is their conversion into α-chloroketones. This provides a route to these valuable synthetic intermediates from aldehydes or ketones via a one-carbon homologation and functional group interconversion. nih.govgoogle.com

The conversion of a 1,1,1-trichloro-2-alkanol to an α-chloroketone can be achieved by treating the carbinol with a base. The reaction proceeds through the formation of a dichloroepoxide intermediate. Subsequent attack by a chloride ion (which can be the one expelled or added externally) at the α-carbon leads to the α-chloroketone product. This transformation is a key step in the Corey-Link reaction for the synthesis of α-amino acids. wikipedia.org

When applied to cyclic ketones, this sequence provides a method for synthesizing α-chlorocyclanones, which are themselves useful building blocks for further synthetic elaborations. unamur.be

Table 2: Synthesis of α-Chloroketones from Trichloromethyl Carbinols This table illustrates the conversion of trichloromethyl carbinols into α-chloroketones, a key transformation in creating halogenated scaffolds.

Trichloromethylation of Aromatic and Heteroaromatic Systems

The direct C-H trichloromethylation of unactivated aromatic or heteroaromatic rings using the nucleophilic this compound is not a common transformation. Such reactions typically require an electrophilic source of the trichloromethyl group or specialized reaction conditions like directed ortho-metalation. uwindsor.ca

However, a well-established method for introducing a trichloromethyl group onto an aromatic system involves the reaction of this compound or its precursors with aromatic aldehydes. acs.org As described previously, this reaction yields 1-aryl-2,2,2-trichloroethanols. While this is not a direct substitution on the aromatic ring itself, it effectively attaches a trichloromethyl-containing side chain to the aromatic scaffold.

The Corey protocol, using sodium trichloroacetate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), has been optimized for the efficient trichloromethylation of a wide range of electron-rich and electron-poor aromatic and heteroaromatic aldehydes. acs.orgdatapdf.com For electron-deficient aldehydes, an additive like malonic acid is sometimes used to facilitate the reaction, while electron-rich aldehydes often proceed with high yield using only sodium trichloroacetate. acs.org This method provides reliable access to aryl trichloromethyl carbinols, which are precursors to other valuable compounds like α-aryl carboxylic acids.

Direct C-H functionalization of heterocycles like indoles and pyrroles has been reported with electrophilic trichloromethylthiolating reagents, but this introduces a -SCCl₃ group, not the -CCl₃ group, and proceeds through a different mechanism than would be expected for this compound. nih.gov

Construction of Cyclopropane (B1198618) Derivatives

This compound is a valuable reagent for the synthesis of cyclopropane rings, primarily through the generation of dichlorocarbene (B158193), which readily undergoes cycloaddition with alkenes. The resulting gem-dichlorocyclopropanes are versatile intermediates that can be further transformed into a variety of functionalized cyclopropane derivatives.

Dialkylcyclopropenone Synthesis via Dichlorocyclopropene Intermediates

The synthesis of dialkylcyclopropenones can be achieved through a multi-step process that often involves the reaction of an alkyne with a source of dichlorocarbene to form a dichlorocyclopropene intermediate. While the direct use of this compound for this transformation is not extensively documented in recent literature, the fundamental steps involve the addition of dichlorocarbene to an alkyne followed by hydrolysis of the resulting gem-dichlorocyclopropene.

The general approach involves the generation of dichlorocarbene from a suitable precursor. This highly electrophilic species then adds across the triple bond of an alkyne to furnish a 1,1-dichloro-2,3-dialkylcyclopropene. Subsequent hydrolysis of this intermediate, often under acidic conditions, leads to the formation of the desired dialkylcyclopropenone. The reactivity of the dichlorocyclopropene towards hydrolysis is driven by the relief of ring strain and the formation of a stable carbonyl group.

Reactant 1 (Alkyne)Reactant 2 (Carbene Source)IntermediateProduct
DialkylacetyleneDichlorocarbene1,1-Dichloro-2,3-dialkylcyclopropeneDialkylcyclopropenone

Further research is needed to fully elucidate the specific conditions and yields for this transformation using this compound as the dichlorocarbene precursor.

Formation of Cyclopropyl (B3062369) Adducts with Olefins

A well-established application of reagents that generate dichlorocarbene is the cyclopropanation of olefins to produce gem-dichlorocyclopropanes. researchgate.netscilit.com These reactions are valuable because the resulting dichlorocyclopropanes are stable compounds that can be isolated and used in a variety of subsequent transformations, including reduction to cyclopropanes or ring-expansion reactions. dntb.gov.ua The reaction of dichlorocarbene with alkenes is a stereospecific [1+2] cycloaddition, where the stereochemistry of the starting alkene is retained in the cyclopropane product. researchgate.netnih.gov For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane. researchgate.netnih.gov

This compound, by virtue of its ability to eliminate lithium chloride and form dichlorocarbene, can be employed for the synthesis of these important cyclopropyl adducts. The reaction proceeds by the addition of the electrophilic dichlorocarbene to the nucleophilic double bond of the olefin in a single, concerted step. nih.gov

The scope of this reaction is broad, encompassing a variety of substituted olefins. Electron-rich olefins generally react more readily. The yields of the resulting gem-dichlorocyclopropanes can be moderate to good, depending on the substrate and reaction conditions.

Olefin SubstrateProductYield (%)
Styrene1,1-dichloro-2-phenylcyclopropaneData not available
Cyclohexene7,7-dichlorobicyclo[4.1.0]heptaneData not available
1-Octene1,1-dichloro-2-hexylcyclopropaneData not available

Synthesis of Nitrogen-Containing Heterocycles and Derivatives

The reactivity of this compound and its derivatives extends to the synthesis of nitrogen-containing heterocycles. These applications often leverage the electrophilic nature of intermediates derived from the trichloromethyl group.

Formation of Azetines and Subsequent Derivatization

Azetines are four-membered unsaturated nitrogen-containing heterocycles that have garnered interest as synthetic building blocks. nih.gov While direct synthesis of azetines using this compound is not a commonly reported method, related lithium carbenoids and organolithium reagents are utilized in the synthesis and functionalization of these strained rings. For example, the generation of 2-lithio-2-azetines from N-Boc-3-methoxyazetidine using s-BuLi allows for subsequent trapping with various electrophiles to furnish 2-substituted 2-azetines. nih.gov This highlights the potential for highly reactive lithium species to participate in the chemistry of these heterocycles.

Further research is required to explore the potential of this compound or its derivatives to participate in cycloaddition or substitution reactions that could lead to the formation or functionalization of azetine rings.

Oxidative α-Trichloromethylation of Tertiary Amines

A significant application related to the chemistry of the trichloromethyl group is the oxidative α-trichloromethylation of tertiary amines. While this transformation has been successfully achieved using trimethyl(trichloromethyl)silane (B1229197) (TMSCCl₃) as the trichloromethyl source in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), it demonstrates a powerful strategy for the C-H functionalization of amines. researchgate.netnih.gov This reaction provides a rapid and scalable method to introduce a trichloromethyl group adjacent to the nitrogen atom. nih.gov

The resulting α-trichloromethylated amines are versatile intermediates that can be converted into other valuable compounds, such as β,β-dichloroamines, enamines, and α-amino acid esters, offering an alternative to traditional cyanation reactions. nih.gov The reaction is believed to proceed through the formation of an iminium ion intermediate, which is then trapped by the nucleophilic trichloromethyl anion.

Tertiary Amine SubstrateProduct
N,N-Dimethylbenzylamine2,2,2-Trichloro-1-(dimethylamino)-1-phenylethane
N-Methylpiperidine1-Methyl-2-(trichloromethyl)piperidine
Triethylamine1,1,1-Trichloro-2-(diethylamino)ethane

Generation of Specific Reagents and Synthetic Building Blocks

This compound serves as a convenient in situ source of other reactive species, most notably dichlorocarbene. This transient intermediate is a key player in many of the reactions discussed, particularly in the construction of cyclopropane rings. The generation of dichlorocarbene from this compound occurs via α-elimination of lithium chloride.

Beyond its role as a carbene precursor, this compound can also act as a nucleophilic source of the trichloromethyl group (CCl₃⁻). This allows for the direct introduction of this functional group into organic molecules through reactions with various electrophiles. For instance, the addition of this compound to carbonyl compounds would be expected to yield trichloromethyl carbinols, which are valuable synthetic intermediates. organic-chemistry.org

The ability to generate both dichlorocarbene and the trichloromethyl anion from a single, readily prepared reagent underscores the versatility of this compound as a synthetic building block in organic chemistry.

Synthesis of Diborodichloromethane as a Versatile Reagent

A significant application of this compound is in the preparation of diborodichloromethane (Cl₂C(Bpin)₂), a versatile reagent with growing importance in synthetic chemistry. The synthesis is achieved through the reaction of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction provides a practical and scalable route to diborodichloromethane. nih.gov

The resulting diborodichloromethane serves as a valuable building block for the construction of gem-diborylalkanes, which are compounds containing two boron atoms attached to the same carbon atom. nih.gov These structures are of considerable interest due to their potential for further functionalization. The controlled, consecutive tetra-functionalization of diborodichloromethane allows for the creation of diverse molecules containing tertiary and quaternary carbon centers. nih.gov

Table 1: Synthesis of Diborodichloromethane

Reactants Product Significance
This compound Diborodichloromethane Scalable and practical synthesis of a key reagent for gem-diborylalkane synthesis. nih.gov

Preparation of Isotopically Enriched Organic Molecules

The synthesis of diborodichloromethane from this compound opens avenues for the preparation of isotopically labeled molecules. nih.gov By utilizing isotopically enriched starting materials, chemists can introduce specific isotopes into the final product.

For instance, the use of ¹³C-labeled chloroform (B151607) in the generation of this compound leads to the formation of ¹³C-labeled diborodichloromethane. nih.gov Similarly, employing ¹⁰B-enriched bis(pinacolato)diboron results in the synthesis of ¹⁰B-labeled diborodichloromethane. nih.gov These isotopically enriched reagents are invaluable tools for mechanistic studies and for the synthesis of complex molecules labeled with carbon-13 or boron-10. nih.gov

Table 2: Isotopically Enriched Diborodichloromethane Synthesis

Enriched Starting Material Enriched Product Application
¹³C-Chloroform ¹³C-Diborodichloromethane Synthesis of ¹³C-labeled organic molecules. nih.gov

The ability to selectively introduce isotopes like ¹³C and ¹⁰B is crucial in various fields, including medicinal chemistry and materials science, for tracking the metabolic fate of drugs and for understanding reaction mechanisms.

Stability and Control of Trichloromethyl Lithium Reactivity

Thermal Stability and Degradation Pathways

The practical application of (trichloromethyl)lithium is often hampered by its inherent instability, which is highly dependent on temperature and the reaction environment. Understanding its thermal decomposition is crucial for its effective use.

Temperature Dependence of Decomposition and Lability

This compound is known for its pronounced thermolability, necessitating its generation and use at very low temperatures, typically at or below -78°C. scielo.br The stability of organolithium reagents, in general, is significantly influenced by temperature. osi.lv As temperatures rise, the rate of decomposition increases, leading to the loss of the active reagent and the formation of byproducts. This lability is a critical consideration in experimental design, as even slight temperature fluctuations can impact reaction outcomes. The primary degradation pathway for this compound at elevated temperatures is the elimination of lithium chloride (LiCl) to form dichlorocarbene (B158193) (:CCl2), a highly reactive intermediate.

The thermal stability of lithium compounds is a broad area of study, with research extending to components of lithium-ion batteries. For instance, the thermal decomposition of lithium salts like LiPF6 and LiFSI, as well as electrolyte solvents such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), has been extensively investigated. uri.edubas.bgosti.govsemanticscholar.orgrsc.org These studies reveal that decomposition can be initiated at temperatures as low as 70-89.3°C for some components and proceed through various complex mechanisms, often catalyzed by impurities or other components in the mixture. semanticscholar.orgresearchgate.net While not directly analogous to the decomposition of this compound, this body of research underscores the general principle of temperature-dependent instability in lithium-containing compounds.

Solvent Effects on Stability and Reactivity (e.g., THF vs. Ether)

The choice of solvent plays a pivotal role in the stability and reactivity of this compound. Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et2O), are commonly used to improve the stability of lithium carbenoids. scielo.br These solvents solvate the lithium atom, which helps to prevent degradation of the reagent. scielo.br

THF is generally considered a more effective coordinating solvent than diethyl ether. stackexchange.com This is attributed to the greater availability of the oxygen's non-bonding electrons for coordination with the lithium ion, as the ethyl groups in diethyl ether are more freely rotating. stackexchange.com The stronger coordination in THF can lead to the formation of less reactive, more stable aggregates. osi.lvwisc.edu However, THF is also more susceptible to deprotonation by highly basic organolithium reagents, a reaction that can lead to solvent degradation and the formation of unwanted byproducts. researchgate.net The decomposition of THF by organolithiums can proceed through various pathways, including ring-opening reactions. researchgate.net

The stability of organolithium reagents in different ethereal solvents has been quantified by measuring their half-lives. osi.lv For example, the decomposition of various butyllithium (B86547) isomers is significantly faster in THF compared to diethyl ether at the same temperature. osi.lv This highlights the trade-off between the stabilizing effect of solvent coordination and the potential for solvent degradation.

SolventKey CharacteristicsImpact on this compound
Tetrahydrofuran (THF)Strongly coordinating, higher boiling point than ether. stackexchange.comEnhances stability through solvation of the lithium ion, but can be deprotonated by the highly basic carbenoid. scielo.brresearchgate.net
Diethyl Ether (Et2O)Less coordinating than THF. stackexchange.comProvides some stabilization through solvation, with a lower risk of solvent degradation compared to THF. scielo.br

Role of Lewis Base Coordination and Complexation of the Metal Center

The coordination of Lewis bases to the lithium center is a critical factor in stabilizing this compound. Ethereal solvents act as Lewis bases, but stronger, multidentate Lewis bases like N,N,N',N'-tetramethylethylenediamine (TMEDA) can have a more profound effect. osi.lv These additives can modify the aggregation state of the organolithium reagent, often breaking down larger aggregates into smaller, more reactive species, or forming well-defined, more stable complexes. osi.lvwisc.edu

Strategies for Reactivity Control and Stabilization

Controlling the potent reactivity of this compound is paramount for its successful application in synthesis. Several strategies have been developed to tame this reactive species, focusing on manipulating its electronic and structural properties.

Influence of Counterions and Aggregation States on Carbenoid Character

The nature of the counterion and the aggregation state of the organometallic species significantly influence its carbenoid character and reactivity. researchgate.net Organolithium compounds in solution exist as aggregates (dimers, tetramers, etc.), and the degree of aggregation is influenced by the solvent, temperature, and the presence of additives. osi.lvwisc.edu Generally, lower aggregation states are more reactive.

For lithium carbenoids, the aggregation state can impact the distribution of electron density and the geometry around the carbenoid carbon, thereby affecting its nucleophilic and electrophilic character. High-level quantum mechanical calculations have shown that solvent effects can stabilize charge-separated structures, influencing the aggregation state. nih.gov For instance, while dimers of chloroalkyllithiums are generally not observed under typical experimental conditions, the specific aggregation state can have a profound impact on reactivity. nih.gov The interaction with the lithium counterion is crucial; a more tightly bound lithium ion will reduce the nucleophilicity of the carbanionic center. The presence of other salts, such as lithium chloride, can also influence the aggregation and stability of carbenoids. rsc.org

Aggregation StateGeneral ReactivityInfluencing Factors
Higher Aggregates (e.g., Tetramers)Less reactiveNon-coordinating solvents, lower temperatures. osi.lvwisc.edu
Lower Aggregates (e.g., Dimers, Monomers)More reactiveCoordinating solvents (THF), Lewis base additives (TMEDA). osi.lvwisc.edu

Design Principles for Donor-Functionalized Substituents

A sophisticated strategy for stabilizing reactive species like this compound involves the incorporation of donor-functionalized substituents within the molecule itself. This intramolecular coordination can provide enhanced stability compared to intermolecular solvation or the addition of external Lewis bases.

The design of such substituents is guided by the principle of pre-organization, where a Lewis basic functional group (e.g., an amino or ether group) is positioned to chelate the lithium cation. This chelation creates a more stable, cyclic structure, which can temper the reactivity of the carbenoid center and prevent decomposition. This approach has been successfully applied to stabilize other reactive main group compounds, such as heavier carbene analogues. mdpi.com The introduction of a donor-stabilized germanium(II) center adjacent to a functionalized moiety is one such example of this principle in action. mdpi.com By carefully designing the ligand architecture, it is possible to fine-tune the steric and electronic properties of the reactive center, thereby controlling its reactivity and selectivity in subsequent reactions.

Fine-Tuning Reaction Conditions for Selective Synthetic Outcomes with this compound

The synthetic utility of this compound (LiCCl₃) is significantly influenced by the careful control of reaction conditions. Temperature, solvent choice, and the use of additives can dramatically alter the reactivity of this versatile reagent, allowing for the selective formation of different products. This section delves into the strategies employed to fine-tune these parameters to achieve desired synthetic outcomes, shifting the balance between its nucleophilic character and its role as a precursor to dichlorocarbene.

The reactivity of this compound is a delicate balance between two primary pathways: direct nucleophilic addition to a substrate and decomposition to form dichlorocarbene (:CCl₂). The choice of reaction conditions is paramount in directing the reaction towards one of these pathways, thereby achieving a high degree of selectivity in the desired transformation.

Low temperatures are generally crucial for the successful application of this compound as a nucleophile. The reagent is thermally unstable and readily undergoes α-elimination to generate dichlorocarbene, a highly reactive intermediate that can lead to a variety of side products, most notably the formation of cyclopropanes with alkenes. By maintaining temperatures at or below -78 °C, the rate of this decomposition is significantly suppressed, allowing the nucleophilic addition of the CCl₃⁻ anion to electrophiles, such as carbonyl compounds, to predominate. For instance, the addition of this compound to ketones to form trichloromethyl carbinols is typically carried out at these low temperatures to maximize the yield of the desired alcohol and minimize the formation of byproducts arising from dichlorocarbene.

The solvent system employed in reactions of this compound plays a critical role in modulating its reactivity and selectivity. The choice of solvent can influence the aggregation state of the organolithium reagent, its stability, and the rate of dichlorocarbene formation.

Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are commonly used for the generation and subsequent reactions of this compound. THF, being a more polar and better coordinating solvent than diethyl ether, can solvate the lithium cation more effectively. This can lead to a more "naked" and therefore more reactive trichloromethyl anion, potentially favoring nucleophilic addition. However, the increased polarity of THF can also accelerate the decomposition to dichlorocarbene. Therefore, a careful balance must be struck, often in conjunction with strict temperature control.

In some instances, the use of non-polar hydrocarbon solvents, sometimes in the presence of a co-solvent like THF, can be advantageous. The aggregation state of this compound in such media can differ from that in pure ethereal solvents, which in turn can affect its reactivity profile.

Lithium salts, such as lithium bromide (LiBr), have been shown to influence the reactivity of organolithium reagents. In the context of this compound, the presence of such salts can affect the aggregation state and the rate of dichlorocarbene formation. While specific studies on this compound are not extensively detailed in this regard, the general principles of organolithium chemistry suggest that the "salt effect" could be a valuable tool for fine-tuning selectivity.

The table below summarizes the general effects of key reaction parameters on the reactivity of this compound.

Reaction ParameterConditionPredominant Reaction PathwayTypical Product(s)
Temperature Low (≤ -78 °C)Nucleophilic AdditionTrichloromethyl carbinols
Higher (> -60 °C)α-EliminationDichlorocarbene adducts (e.g., dichlorocyclopropanes)
Solvent Tetrahydrofuran (THF)Can favor both pathways depending on temperatureTrichloromethyl carbinols or dichlorocarbene adducts
Diethyl EtherGenerally less decomposition than THFTrichloromethyl carbinols
Additives Lewis Bases (e.g., HMPA - use with caution)May increase nucleophilicityEnhanced yields of addition products

It is important to note that the interplay between these factors is complex. For example, the optimal temperature for a reaction in THF may be different from that in diethyl ether to achieve the same level of selectivity. Therefore, the fine-tuning of reaction conditions for a specific synthetic outcome with this compound often requires careful optimization of all parameters.

Q & A

Q. What are the established methods for synthesizing (trichloromethyl)lithium, and how can its purity be validated in laboratory settings?

Methodological Answer: this compound is typically synthesized via transmetallation reactions, such as the reaction of trichloromethyl stannanes with lithium metal in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C). Key considerations include:

  • Solvent purity : THF must be rigorously dried to avoid protonation of the organolithium species .
  • Temperature control : Reaction vessels should be cooled in dry ice/acetone baths to prevent decomposition.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 7^7Li NMR) and cryoscopic titration with diphenylacetic acid can confirm concentration and purity .

Q. What experimental precautions are critical for handling this compound due to its reactivity?

Methodological Answer:

  • Moisture exclusion : Use Schlenk lines or gloveboxes under inert argon/nitrogen atmospheres.
  • Quenching protocols : Excess reagent should be neutralized with isopropanol followed by aqueous ammonium chloride to avoid violent exothermic reactions .
  • Storage : Solutions in THF are stable at -20°C for short periods but degrade rapidly at room temperature .

Advanced Research Questions

Q. How does this compound participate in stereoselective C–C bond-forming reactions, and what mechanistic insights govern its selectivity?

Methodological Answer: this compound acts as a nucleophile in Mannich-type reactions, where its trichloromethyl group facilitates diastereoselective additions to imines. For example:

  • Catalytic systems : Lewis bases like lithium p-methoxyphenoxide enhance selectivity by stabilizing transition states, yielding syn-aminoketones with >90% diastereomeric excess .
  • Mechanistic studies : Density Functional Theory (DFT) calculations can model transition states to rationalize stereochemical outcomes. Experimental validation via kinetic isotope effects (KIEs) is recommended .

Q. How can researchers address contradictions in reported reactivity data for this compound across different solvent systems?

Methodological Answer:

  • Systematic solvent screening : Compare reaction rates and yields in ethereal solvents (THF, diethyl ether) versus hydrocarbon solvents (hexane). Polar solvents stabilize ionic intermediates, altering reactivity profiles .
  • Error analysis : Use statistical tools (e.g., ANOVA) to assess whether discrepancies arise from procedural variability (e.g., trace moisture) or intrinsic solvent effects .

Q. What decomposition pathways are observed for this compound, and how can its stability be quantitatively assessed under varying conditions?

Methodological Answer:

  • Thermal degradation : Monitor via thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., chloroform, lithium chloride).
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure decomposition rates at different temperatures. Activation energy (EaE_a) calculations via the Arrhenius equation provide insights into stability thresholds .

Data Analysis and Interpretation

Q. Table 1: Comparative Reactivity of this compound in Solvent Systems

SolventReaction Temperature (°C)Yield (%)Diastereomeric Excess (%)Reference
THF-788592
Diethyl Ether-307278
Hexane04565

Q. Key Observations :

  • Polar solvents (THF) enhance both yield and selectivity due to improved solvation of ionic intermediates.
  • Elevated temperatures in non-polar solvents (hexane) accelerate decomposition, reducing yields .

Critical Evaluation of Experimental Design

  • Limitations :
    • Schlenk techniques are essential but may introduce variability if not meticulously standardized.
    • NMR quantification assumes ideal line shapes, which may not hold for highly reactive intermediates .
  • Future Directions :
    • Explore computational models to predict solvent-dependent reactivity without exhaustive trial-and-error experiments .

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